molecular formula C4H5BrN2O B12968493 (5-bromo-1H-imidazol-4-yl)methanol CAS No. 586965-42-6

(5-bromo-1H-imidazol-4-yl)methanol

Cat. No.: B12968493
CAS No.: 586965-42-6
M. Wt: 177.00 g/mol
InChI Key: FWVJFKAWHLQJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position and a hydroxymethyl group at the 4-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-imidazol-4-yl)methanol typically involves the bromination of 1H-imidazole-4-ylmethanol. One common method is the reaction of 1H-imidazole-4-ylmethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-bromo-1H-imidazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials, including dyes and catalysts.

Mechanism of Action

The mechanism of action of (5-bromo-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromo-1H-imidazol-4-yl)methanol is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

586965-42-6

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

(4-bromo-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C4H5BrN2O/c5-4-3(1-8)6-2-7-4/h2,8H,1H2,(H,6,7)

InChI Key

FWVJFKAWHLQJLJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.